molecular formula C12H16ClNOS B3234847 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide CAS No. 1353983-04-6

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide

Cat. No.: B3234847
CAS No.: 1353983-04-6
M. Wt: 257.78 g/mol
InChI Key: FNZIBSHRBHBBNX-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide (CAS 1353983-04-6) is a chemical compound with the molecular formula C 12 H 16 ClNOS and a molecular weight of 257.78 g/mol [ ]. This acetamide derivative is characterized by an N-ethyl substitution and a (4-(methylthio)benzyl) group, a structure that places it within a class of compounds investigated for their agrochemical properties [ ]. Specifically, its close structural relationship to the herbicide flufenacet suggests its potential value in agricultural chemistry research, particularly in the synthesis and development of novel plant protection agents [ ]. This product is offered as a high-purity solid for research and development purposes. It is essential to handle this material with care, using appropriate personal protective equipment including gloves, protective clothing, and eyewear to prevent skin contact and inhalation [ ]. For long-term stability, it is recommended to store this compound at -20°C, which can preserve its condition for 1-2 years; shorter storage periods of 1-2 weeks are possible at -4°C [ ]. Please note: This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZIBSHRBHBBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)SC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182259
Record name Acetamide, 2-chloro-N-ethyl-N-[[4-(methylthio)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353983-04-6
Record name Acetamide, 2-chloro-N-ethyl-N-[[4-(methylthio)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353983-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-ethyl-N-[[4-(methylthio)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, ethylamine, and 4-methylsulfanylbenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-5°C to ensure the desired product formation.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents logP (Predicted) Key Differences
2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide 63142-88-1 C₁₂H₁₆ClNOS 257.78 Ethyl, 4-methylsulfanyl benzyl 3.2 Reference compound
2-Chloro-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide 1353955-42-6 C₁₃H₁₈ClNOS 271.80 Isopropyl, 4-methylsulfanyl benzyl 3.5 Increased lipophilicity due to isopropyl
2-Chloro-N-ethyl-N-(3-methylbenzyl)-acetamide 1182926-93-7 C₁₂H₁₆ClNO 241.72 Ethyl, 3-methylbenzyl 2.8 Methyl at meta position; no sulfur
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide - C₈H₉ClN₂O₃S 248.68 Sulfamoyl phenyl 1.8 Polar sulfamoyl group enhances solubility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - C₉H₉ClN₂O₅S 316.70 Nitro, methylsulfonyl 0.9 Electron-withdrawing groups increase reactivity

Key Observations :

  • Substituent Position : The methylsulfanyl group at the para position (vs. meta in 1182926-93-7) reduces steric hindrance and enhances resonance effects .
  • Electronic Effects : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit lower logP and higher reactivity, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

Stability and Reactivity

  • Hydrolytic Stability : The methylsulfanyl group’s electron-donating nature reduces electrophilicity at the carbonyl carbon, decreasing hydrolysis rates compared to sulfonyl or nitro analogs .
  • Oxidative Sensitivity : Thioether groups (SCH₃) are susceptible to oxidation, forming sulfoxides or sulfones, which could alter bioactivity .

Biological Activity

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide is a synthetic compound belonging to the class of N-substituted chloroacetamides. This compound is characterized by its unique structural features, including a chloro group, an ethyl substituent, and a benzyl moiety with a methylthio group. Its molecular formula is C${12}$H${14}$ClNOS. The compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that compounds within the N-substituted chloroacetamide class, including this compound, exhibit significant enzyme inhibition. Notably, they have shown effectiveness against carbonic anhydrases (CAs), which are crucial in various physiological processes. For instance, related compounds have demonstrated selective inhibition against specific isoforms of carbonic anhydrases with low IC$_{50}$ values, indicating high potency in inhibiting these enzymes.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-(4-fluorophenyl)-acetamideFluorine substitution on benzeneAntimicrobial properties
2-Chloro-N-(4-nitrophenyl)-acetamideNitro group on benzeneEnzyme inhibition
N-benzyl-2-chloro-N-(p-tolyl)acetamideBenzyl and tolyl substituentsAnticonvulsant activity

The unique combination of the methylthio group and ethyl substituent in this compound may confer distinct pharmacological properties compared to other derivatives, potentially influencing its binding affinity and selectivity towards biological targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development. Its mechanism of action likely involves interaction with bacterial enzymes or receptors critical for survival.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Electrophilic Activity : The chloro group acts as an electrophile, facilitating nucleophilic substitution reactions that can modify biological molecules.
  • Oxidative Metabolism : The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition or cell death.

Study on Carbonic Anhydrase Inhibition

One notable study evaluated the inhibitory effects of various chloroacetamides on carbonic anhydrases. The results showed that certain derivatives exhibited IC$_{50}$ values in the nanomolar range against specific isoforms, highlighting their potential as therapeutic agents in diseases where CAs play a critical role .

Antimicrobial Efficacy

In another study focusing on antimicrobial agents, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential application in treating infections caused by resistant strains.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 2-chloroacetamide and 2-[(4-methylphenyl)sulfanyl]ethylamine in ethanol under reflux with NaOH as a base . Post-reaction, extraction with dichloromethane followed by recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures purity ≥95%. Yield optimization requires precise stoichiometry (1:1 molar ratio) and controlled reflux duration (4–6 hours). Impurities often arise from unreacted starting materials or over-oxidation of the sulfanyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., δ 2.4 ppm for methylsulfanyl, δ 4.1 ppm for chloroacetamide CH2_2) .
  • IR : Peaks at 1650–1680 cm1^{-1} (amide C=O) and 650–700 cm1^{-1} (C-S bond) validate functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 272.1) confirms molecular weight .

Q. What are the primary chemical reactivity pathways for this compound?

  • Nucleophilic substitution : The chloro group reacts with amines or thiols to form derivatives (e.g., N-alkylated analogs) .
  • Oxidation : The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO2_2-) under H2_2O2_2/acetic acid .
  • Reduction : LiAlH4_4 reduces the acetamide carbonyl to an amine .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction mechanisms or biological interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition states for nucleophilic substitution, revealing activation energies (~25 kcal/mol) and regioselectivity . Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes (ΔG ≈ -8.2 kcal/mol), suggesting metabolic stability challenges .

Q. What experimental strategies resolve contradictions in structural data (X-ray vs. NMR)?

Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility. Single-crystal X-ray diffraction (SHELXL ) confirms the planar acetamide group, while 1H^1H-NMR in DMSO-d6_6 shows dynamic rotation about the C-N bond. Use low-temperature NMR (-40°C) to "freeze" conformers for comparison .

Q. How to design assays for evaluating its potential as an enzyme inhibitor?

  • Kinetic assays : Measure IC50_{50} against acetylcholinesterase (Ellman’s method) with varying substrate concentrations .
  • Cellular assays : Use MTT viability tests on cancer cell lines (e.g., MCF-7) at 10–100 μM doses; compare to controls like metolachlor .

Q. What are the challenges in scaling up synthesis without compromising stability?

The sulfanyl group is prone to oxidation. Scale-up requires:

  • Inert atmosphere : Use N2_2/Ar during reflux and storage .
  • Low-temperature purification : Avoid prolonged exposure to light or heat .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .

Q. How can synergistic effects with other bioactive compounds be systematically studied?

Use factorial design experiments:

  • Combination index (CI) : Test with known CYP3A4 inhibitors (e.g., ketoconazole) to assess pharmacokinetic interactions .
  • Isobolograms : Quantify synergy in antimicrobial assays (e.g., with β-lactams against MRSA) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide
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2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide

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